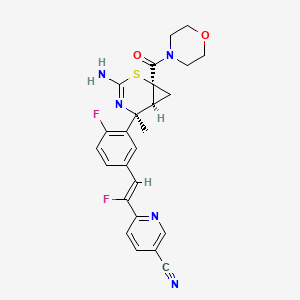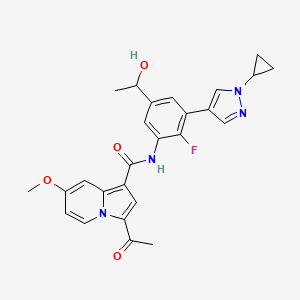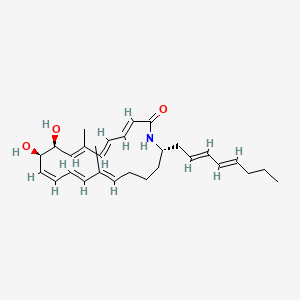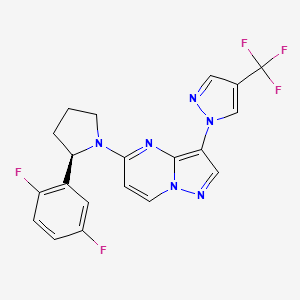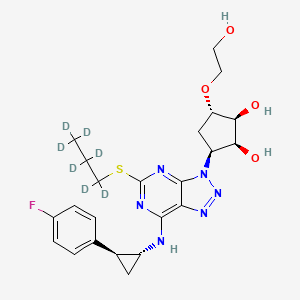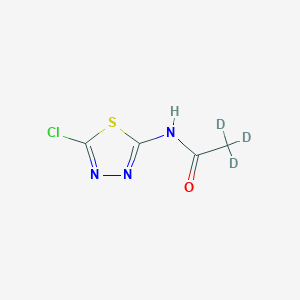
n-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 is a deuterated derivative of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. This compound is characterized by the presence of a thiadiazole ring substituted with a chlorine atom and an acetamide group. The deuterium atoms in the acetamide group make it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with chloroacetic acid under acidic conditions.
Chlorination: The thiadiazole ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Acetamide Formation: The chlorinated thiadiazole is reacted with deuterated acetic anhydride to form the deuterated acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thiosemicarbazide and chloroacetic acid are reacted in industrial reactors.
Chlorination: Chlorination is carried out in large chlorination units using thionyl chloride or phosphorus pentachloride.
Deuterated Acetamide Formation: The final step involves the reaction of the chlorinated thiadiazole with deuterated acetic anhydride in industrial-scale reactors.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted thiadiazole derivatives.
Oxidation Products: Oxidized thiadiazole derivatives.
Reduction Products: Reduced thiadiazole derivatives.
Hydrolysis Products: Corresponding carboxylic acids.
Applications De Recherche Scientifique
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving isotopic labeling to track metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in metabolic pathways.
Pathways Involved: It affects various biochemical pathways, including those related to cell growth and proliferation.
Comparaison Avec Des Composés Similaires
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 can be compared with other similar compounds such as:
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide: The non-deuterated version, which lacks the isotopic labeling.
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d2: A similar compound with two deuterium atoms instead of three.
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d4: A compound with four deuterium atoms.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly useful in studies involving deuterium tracing and metabolic pathway analysis.
Propriétés
Formule moléculaire |
C4H4ClN3OS |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
N-(5-chloro-1,3,4-thiadiazol-2-yl)-2,2,2-trideuterioacetamide |
InChI |
InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9)/i1D3 |
Clé InChI |
CKUUONNLVFAZNC-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)Cl |
SMILES canonique |
CC(=O)NC1=NN=C(S1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


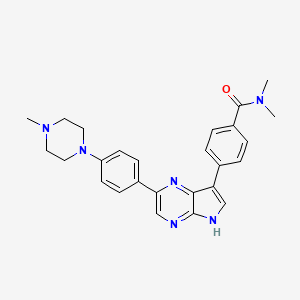


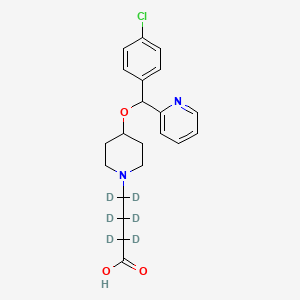

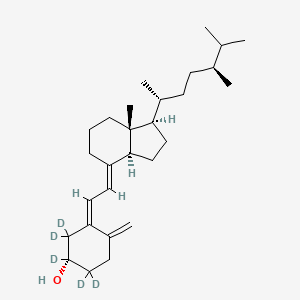
![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)
